molecular formula C8H15ClN2O2 B2898746 (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride CAS No. 2137684-14-9

(3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride

Cat. No.: B2898746
CAS No.: 2137684-14-9
M. Wt: 206.67 g/mol
InChI Key: BWSRJXPTOSLIFX-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a pyrano-pyrrole scaffold fused with a carboxamide group and a hydrochloride salt. Its stereochemistry, defined by the (3As,7aS) configuration, imparts distinct physicochemical and pharmacological properties. Its hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development contexts .

Properties

CAS No.

2137684-14-9

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c9-7(11)8-1-2-12-4-6(8)3-10-5-8;/h6,10H,1-5H2,(H2,9,11);1H

InChI Key

BWSRJXPTOSLIFX-UHFFFAOYSA-N

SMILES

C1COCC2C1(CNC2)C(=O)N.Cl

Canonical SMILES

C1COCC2C1(CNC2)C(=O)N.Cl

solubility

not available

Origin of Product

United States

Biological Activity

(3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride is a compound of interest due to its potential biological activities. This pyrrole-derived compound has been studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The following sections summarize the key findings from recent studies regarding its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique pyrano-pyrrole structure which contributes to its biological activity. Its molecular formula is C11H14N2O2HClC_{11}H_{14}N_2O_2\cdot HCl, and it features a hexahydro configuration that enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures to (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : A study demonstrated that derivatives of pyrrole showed IC50 values ranging from 8.55 to 23.45 µM against the A375 melanoma cell line . This suggests that structural modifications can enhance the cytotoxic potential of these compounds.
  • Mechanism of Action : The antiapoptotic activity of similar compounds was linked to the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 .

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives are well-documented. The compound has shown:

  • Bactericidal Effects : Studies indicate that pyrrole-based compounds can exhibit remarkable bactericidal and bacteriostatic activities against a range of bacterial strains .
  • Selectivity : Certain structural features in pyrrole derivatives enhance selectivity towards specific microbial targets while minimizing toxicity to human cells.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds derived from pyrroles have been investigated for their anti-inflammatory effects:

  • Inhibition Studies : Compounds similar to (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole have shown significant inhibition in carrageenan-induced paw edema models . These findings suggest potential therapeutic applications in treating inflammatory conditions.

Case Studies

StudyBiological ActivityFindings
Study 1AnticancerIC50 values for A375 cell line ranged from 8.55 to 23.45 µM; apoptosis induction through ROS generation.
Study 2AntimicrobialDemonstrated bactericidal effects against Gram-positive and Gram-negative bacteria; structure-dependent activity observed.
Study 3Anti-inflammatorySignificant reduction in paw edema in animal models; potential for therapeutic use in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole with various biological targets:

  • Enzyme Inhibition : The compound showed promising interactions with dihydrofolate reductase (DHFR) and enoyl ACP reductase active sites. These interactions are crucial for understanding its mechanism of action in antimicrobial activity .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structural motifs possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The presence of the benzo[d]thiazole moiety has been linked to anti-inflammatory properties. This compound may be explored for treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
  • Cancer Research : Compounds structurally related to this molecule have been investigated for their anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of similar thiazole derivatives. Results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further research on (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide's efficacy against infections .
  • Anti-inflammatory Mechanism Investigation : Research conducted by Smith et al. (2024) explored the anti-inflammatory mechanisms of thiazole-based compounds. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, indicating their potential use in inflammatory diseases .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCancer Cell Line Inhibition
Compound AModerateHighYes
Compound BHighModerateYes
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)TBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo-Triazolo-Diazepine Derivatives

The compound (13aS)-9-oxo-11,12,13,13a-tetrahydro-9H-benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepin-3-yl)pivalamide () shares a fused polycyclic framework but differs in functional groups and ring saturation. Key distinctions:

  • Functional Groups : The target compound has a carboxamide, while ’s derivative features a pivalamide group, which enhances lipophilicity.
  • Spectroscopic Data : The hydrochloride salt in the target compound likely alters IR absorption (e.g., N–H stretches at ~3296 cm⁻¹ in vs. broader bands in ionic forms) and NMR shifts due to protonation .

Pyrazolo-Pyridine Carboxylates

Ethyl 5-amino-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate () provides a comparison of heterocyclic cores and substituent effects:

  • Core Structure: ’s pyrazolo-pyridine lacks the pyrano-pyrrole fusion but includes a ketone and ester group, which may reduce basicity compared to the carboxamide-hydrochloride in the target compound.
  • Thermal Stability : The target compound’s melting point (unreported in evidence) could be higher than ’s 235–237°C due to ionic interactions in the hydrochloride form .

Chromeno-Pyrano-Chromenones

The (7aS,13aS)-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-13,13a-dihydro-3H-chromeno[3,4-b]pyrano[2,3-h]chromen-7(7aH)-one () highlights stereochemical and functional group contrasts:

  • Oxygenation : ’s compound is heavily oxygenated (dihydroxy, dimethoxy), making it more polar than the target molecule’s carboxamide-hydrochloride.
  • Stereochemical Complexity : Both compounds exhibit cis-fused ring systems, but the (3As,7aS) configuration in the target compound may confer unique binding affinities compared to ’s (7aS,13aS) system .

Research Implications

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions to construct the fused pyrano-pyrrole core. A Knorr-type reaction using hydrazones and dicarbonyl precursors under acidic conditions (e.g., formic acid reflux) is a common approach . Solvent choice (e.g., ethanol-DMF mixtures) and temperature control (reflux vs. room temperature) critically affect crystallinity and purity. For example, cooling gradients post-reaction can enhance crystallization efficiency, as demonstrated in analogous pyrrolo-pyrimidine syntheses .
  • Key Conditions :
PrecursorCatalyst/SolventTemperatureYield RangeReference
Hydrazones + DicarbonylFormic acidReflux (110°C)60-75%
Amine derivativesEthanol-DMFRT to 60°C45-68%

Q. How can the stereochemistry of the bicyclic structure be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For instance, single-crystal diffraction (e.g., Bruker APEX2 systems) resolved the (3R,8aS) configuration in a related pyrrolo-oxazine derivative . Complementary NMR techniques, such as 1H^1H-1H^1H NOESY, can validate spatial proximities of protons in the absence of crystals .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : 13C^{13}C-NMR identifies carbonyl (160-170 ppm) and pyrrole carbons (100-120 ppm). 1H^1H-NMR splitting patterns distinguish axial vs. equatorial protons in the hexahydro ring .
  • IR : Stretching bands at 1650–1750 cm1^{-1} confirm carboxamide groups .
  • MS : High-resolution ESI-MS differentiates isotopic clusters for Cl-containing derivatives .

Advanced Research Questions

Q. What strategies address low reactivity in functionalizing the pyrrole ring?

  • Methodological Answer : Electrophilic substitution can be enhanced by activating the pyrrole nitrogen via temporary protecting groups (e.g., Boc). For example, trifluoroacetylation of the pyrrole N-H in analogous compounds increased reactivity toward Suzuki coupling . Solvent polarity (e.g., DMSO vs. THF) and Lewis acid catalysts (e.g., BF3_3) also modulate regioselectivity .

Q. How can contradictions between computational modeling and experimental data (e.g., stability predictions vs. thermal degradation) be resolved?

  • Methodological Answer :
  • Step 1 : Validate computational parameters (e.g., DFT functional B3LYP/6-31G*) against experimental thermogravimetric analysis (TGA).
  • Step 2 : Probe degradation pathways via LC-MS to identify byproducts (e.g., decarboxylation or ring-opening fragments) .
  • Case Study : A related pyrano-pyrrole carboxamide showed discrepancies in predicted vs. observed melting points, resolved by adjusting entropy calculations to account for solvate formation .

Q. What mechanistic insights explain variability in biological activity across stereoisomers?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with cellular assays can correlate stereochemistry with target binding. For example, the (3aS,7aR) isomer of a pyrrolo-pyridine derivative exhibited 10-fold higher kinase inhibition than its enantiomer due to better π-π stacking in the ATP-binding pocket . Free-energy perturbation (FEP) simulations further quantify binding affinity differences .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :
  • Hypothesis Testing : Solubility discrepancies may arise from polymorphic forms or hydration states. Powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous phases .
  • Experimental Design : Compare solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) under controlled agitation (e.g., 37°C, 24 hr). Centrifugation (10,000 rpm) and HPLC quantify dissolved fractions .

Future Research Directions

  • Computational : Integrate machine learning (e.g., graph neural networks) to predict synthetic pathways and bioactivity .
  • Structural : Explore cryo-EM for dynamic conformational analysis in solution .
  • Biological : Screen derivatives against understudied targets (e.g., epigenetic regulators) using high-content imaging .

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